6-Acetylmorphine
Overview
Description
Mechanism of Action
Target of Action
6-Acetylmorphine (6-MAM) is an opioid and one of the three active metabolites of heroin . The primary target of 6-MAM is the μ-opioid receptors in the brain . These receptors play a crucial role in pain perception, reward, and addictive behaviors.
Mode of Action
6-MAM interacts with its targets, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in analgesic effects and feelings of euphoria. Unlike heroin, 6-MAM has a free 3-hydroxy group, which allows it to bind more effectively to the μ-opioid receptors .
Biochemical Pathways
6-MAM is a metabolite of heroin. Once heroin has passed first-pass metabolism, it is metabolized into 6-MAM, which is then further metabolized into morphine or excreted in urine . The metabolic transformation of 6-MAM into morphine involves the action of esterase enzymes in the brain .
Pharmacokinetics
The pharmacokinetics of 6-MAM involve its absorption, distribution, metabolism, and excretion. After administration, 6-MAM is rapidly absorbed into the brain due to its high lipophilicity . It is then metabolized into morphine or excreted in urine . The terminal half-life of 6-MAM is approximately 21.8 minutes , indicating its rapid clearance from the body.
Result of Action
The binding of 6-MAM to the μ-opioid receptors results in analgesic effects and feelings of euphoria . This is why 6-MAM is considered to be responsible for the immediate euphoric effect after heroin administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-MAM. For instance, temperature and exposure to light can affect drug stability . Moreover, the presence of other substances in the body, such as cocaine, can influence the pharmacokinetics of 6-MAM, as evidenced by a 13% lower terminal half-life of 6-MAM in cocaine users .
Biochemical Analysis
Biochemical Properties
6-Acetylmorphine interacts with various enzymes and proteins. It is rapidly metabolized by esterase enzymes in the brain . It has been found to have distinct pharmacological properties at G-protein and β-arrestin signaling pathways activated by the human µ-opioid receptor .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It shares the high lipophilicity of heroin, allowing it to penetrate the brain quickly . It influences cell function by activating µ-opioid receptor pathways .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It binds with µ-opioid receptors, leading to the activation of G-protein and β-arrestin signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has a very short half-life and is rapidly metabolized into morphine or excreted in urine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that it possesses similar reinforcing properties as heroin, but heroin generated twice as high conditioned place preference (CPP) scores compared with this compound .
Metabolic Pathways
This compound is involved in the heroin metabolism pathway . Once it has passed first-pass metabolism, this compound is then metabolized into morphine or excreted in urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues rapidly due to its high lipophilicity, which allows it to penetrate the brain quickly .
Subcellular Localization
The subcellular localization of this compound is primarily in the brain due to its high lipophilicity . Its rapid penetration into the brain contributes to its bioactivation and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Acetylmorphine can be synthesized from morphine using glacial acetic acid with an organic base as a catalyst. The acetic acid must be of high purity (97–99%) to effectively acetylate the morphine at the 6th position, creating this compound . This method selectively acetylates the 6-hydroxy group without affecting the phenolic 3-hydroxy group, thus producing this compound rather than heroin .
Industrial Production Methods: The production of black tar heroin results in significant amounts of this compound in the final product . This is due to the selective acetylation process used in the synthesis of black tar heroin, which favors the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 6-Acetylmorphine undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the body, this compound is hydrolyzed to morphine by esterase enzymes.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific laboratory conditions.
Major Products Formed: The primary product formed from the hydrolysis of this compound is morphine .
Scientific Research Applications
6-Acetylmorphine has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and forensic science.
Chemistry:
- Used as a reference standard in analytical chemistry for the detection and quantification of heroin and its metabolites .
Biology:
Medicine:
- Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of opioid drugs .
Forensic Science:
Comparison with Similar Compounds
Heroin (Diacetylmorphine): Heroin is rapidly metabolized into 6-Acetylmorphine and then into morphine.
Morphine: The primary active metabolite of this compound, responsible for its analgesic effects.
3-Monoacetylmorphine: A less active metabolite of heroin.
Uniqueness: this compound is unique due to its high lipophilicity and rapid penetration of the brain, making it more potent than heroin. Its selective acetylation at the 6-position without affecting the 3-position distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYGPZNTOPXGV-SSTWWWIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182154 | |
Record name | 6-O-Monoacetylmorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2784-73-8 | |
Record name | 6-Acetylmorphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2784-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-O-Monoacetylmorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002784738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-Monoacetylmorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphine 6-acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-ACETYLMORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5E47P1ZCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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